Cas no 1060809-65-5 (4-Amino-6-chloropicolinaldehyde)

4-Amino-6-chloropicolinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both an amino and a chloro substituent on the pyridine ring, enables selective functionalization, making it valuable for constructing complex molecules. The aldehyde group offers reactivity for condensation, reduction, or nucleophilic addition reactions, while the chloro and amino groups provide sites for further derivatization. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its well-defined reactivity and stability under standard conditions make it a reliable building block for researchers seeking to synthesize pyridine-based scaffolds.
4-Amino-6-chloropicolinaldehyde structure
1060809-65-5 structure
商品名:4-Amino-6-chloropicolinaldehyde
CAS番号:1060809-65-5
MF:C6H5N2OCl
メガワット:156.5697
MDL:MFCD13189278
CID:829069
PubChem ID:53485173

4-Amino-6-chloropicolinaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-chloropicolinaldehyde
    • 4-amino-6-chloropyridine-2-carbaldehyde
    • 2-Pyridinecarboxaldehyde, 4-amino-6-chloro
    • 4-amino-6-chloro-2-pyridinecarbaldehyde
    • AB68105
    • AK141598
    • FT-0688635
    • KB-240122
    • 4-Amino-6-chloro-2-pyridinecarboxaldehyde
    • 1060809-65-5
    • DTXSID10704401
    • DB-349144
    • MDL: MFCD13189278
    • インチ: InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)
    • InChIKey: WULNKBTWIAYXJC-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(Cl)N=C1C=O)N

計算された属性

  • せいみつぶんしりょう: 156.00915
  • どういたいしつりょう: 156.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.442
  • PSA: 55.98
  • LogP: 1.71090

4-Amino-6-chloropicolinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K13373-10g
4-Amino-6-chloro-2-pyridinecarboxaldehyde
1060809-65-5 95%
10g
$2600 2023-09-02
A2B Chem LLC
AE22547-1g
4-Amino-6-chloropicolinaldehyde
1060809-65-5 97%
1g
$1110.00 2024-04-20
Chemenu
CM176804-1g
4-amino-6-chloropicolinaldehyde
1060809-65-5 95%
1g
$661 2022-06-14
Alichem
A029016049-1g
4-Amino-6-chloropicolinaldehyde
1060809-65-5 95%
1g
$3184.50 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756052-1g
4-Amino-6-chloropicolinaldehyde
1060809-65-5 95%
1g
¥5048.00 2024-08-09
Chemenu
CM176804-1g
4-amino-6-chloropicolinaldehyde
1060809-65-5 95%
1g
$720 2021-08-05
Alichem
A029016049-250mg
4-Amino-6-chloropicolinaldehyde
1060809-65-5 95%
250mg
$940.80 2023-09-04
Ambeed
A763428-1g
4-Amino-6-chloropicolinaldehyde
1060809-65-5 95%
1g
$601.0 2024-04-26

4-Amino-6-chloropicolinaldehyde 関連文献

4-Amino-6-chloropicolinaldehydeに関する追加情報

Introduction to 4-Amino-6-chloropicolinaldehyde (CAS No. 1060809-65-5)

4-Amino-6-chloropicolinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1060809-65-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a pyridine core with both amino and aldehyde functional groups, has garnered considerable attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.

The structural motif of 4-Amino-6-chloropicolinaldehyde consists of a chlorinated pyridine ring substituted at the 4-position with an amino group and at the 6-position with an aldehyde moiety. This unique configuration imparts distinct chemical properties that make it a valuable building block for synthetic chemists. The presence of both electron-donating (amino) and electron-withdrawing (chloro and aldehyde) groups allows for a wide array of chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of 4-Amino-6-chloropicolinaldehyde. The pyridine scaffold is a common feature in many biologically active compounds, and modifications at the 4- and 6-positions can significantly influence their biological activity. Preliminary studies have suggested that certain analogs of this compound exhibit promising properties as kinase inhibitors, antimicrobial agents, and even in the realm of neurology.

One of the most compelling aspects of 4-Amino-6-chloropicolinaldehyde is its utility as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactivity to construct intricate molecular frameworks, including those relevant to drug discovery. For instance, the aldehyde group can participate in Schiff base formation, leading to imine derivatives that serve as precursors for further functionalization. Similarly, the amino group can undergo acylation or alkylation reactions, expanding the structural diversity of potential products.

The chloro substituent on the pyridine ring adds another layer of reactivity, enabling nucleophilic aromatic substitution reactions under appropriate conditions. This feature has been exploited in synthetic strategies to introduce additional functional groups at specific positions within the molecule. Such modularity is crucial in medicinal chemistry, where precise control over molecular structure is often required to achieve desired pharmacological outcomes.

Recent advances in computational chemistry have also contributed to a deeper understanding of the behavior of 4-Amino-6-chloropicolinaldehyde. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential binding modes and optimize lead compounds for drug development. These computational approaches complement traditional experimental methods and have accelerated the discovery process in several high-throughput screening campaigns.

In addition to its synthetic utility, 4-Amino-6-chloropicolinaldehyde has found applications in material science. The unique electronic properties of its pyridine core make it a candidate for use in organic electronic devices, such as light-emitting diodes (OLEDs) and field-effect transistors (OFETs). By tuning the substituents on the ring, researchers can modulate charge transport properties, opening up possibilities for novel optoelectronic materials.

The synthesis of 4-Amino-6-chloropicolinaldehyde itself presents an interesting challenge due to its reactive nature. While several synthetic routes have been reported in the literature, optimizing yield and purity remains an ongoing effort. Recent methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and improve atom economy. Such innovations align with broader trends in sustainable chemistry aimed at reducing environmental impact.

Industrial-scale production of 4-Amino-6-chloropicolinaldehyde requires careful consideration of safety protocols due to its reactivity. While it is not classified as a hazardous material under standard definitions, proper handling procedures must be followed to ensure worker safety and prevent unintended side reactions. Continuous process optimization is essential for cost-effective manufacturing while maintaining high standards of quality control.

The future prospects for 4-Amino-6-chloropicolinaldehyde are bright, driven by ongoing research in both academic and industrial settings. As new applications emerge and synthetic methodologies improve, this compound is likely to remain a cornerstone in various fields of chemistry. Its versatility as a building block ensures that it will continue to play a pivotal role in the development of next-generation pharmaceuticals and advanced materials.

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Amadis Chemical Company Limited
(CAS:1060809-65-5)4-Amino-6-chloropicolinaldehyde
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